molecular formula C14H20N4 B14211352 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine CAS No. 565461-20-3

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine

Cat. No.: B14211352
CAS No.: 565461-20-3
M. Wt: 244.34 g/mol
InChI Key: XTCACCIIAKYKMH-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a methylphenyl group attached to the pyrazole ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine typically involves a multi-step process. One common method starts with the condensation of 4-methylphenylhydrazine with tert-butyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazole-4,5-diamine stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of both tert-butyl and methylphenyl groups enhances its stability and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

565461-20-3

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

5-tert-butyl-2-(4-methylphenyl)pyrazole-3,4-diamine

InChI

InChI=1S/C14H20N4/c1-9-5-7-10(8-6-9)18-13(16)11(15)12(17-18)14(2,3)4/h5-8H,15-16H2,1-4H3

InChI Key

XTCACCIIAKYKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=N2)C(C)(C)C)N)N

Origin of Product

United States

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